molecular formula C4H8OS B2770801 Thietan-3-ylmethanol CAS No. 1499730-57-2

Thietan-3-ylmethanol

Cat. No.: B2770801
CAS No.: 1499730-57-2
M. Wt: 104.17
InChI Key: WTRVLKQKYDECIP-UHFFFAOYSA-N
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Description

Thietan-3-ylmethanol (CAS 1499730-57-2) is a sulfur-containing organic compound of high interest in research and development. With a molecular formula of C4H8OS and a molecular weight of 104.17 g/mol, it is characterized as a colorless liquid . Key physical properties include a boiling point of 196.1±13.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . This compound serves as a versatile building block in organic synthesis, particularly in routes involving sulfur chemistry . Its primary research value lies in its application as a critical intermediate for the synthesis of more complex molecules. Studies indicate that this compound and its derivatives exhibit notable biological activities, having been explored as potential lead compounds in drug discovery . Specific research has investigated its role as a bioisostere and its potential to inhibit cyclooxygenase enzymes, which are critical targets in the development of pain management and anti-inflammatory therapies . Furthermore, the unique properties of thietan-containing polymers are also explored for advanced material applications . This product is intended for research and manufacturing purposes only. It is strictly for professional use in laboratories and industrial settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

thietan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c5-1-4-2-6-3-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRVLKQKYDECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499730-57-2
Record name (thietan-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-ylmethanol can be synthesized through various methods, including:

    Grignard Reaction: One common method involves the reaction of a thietane derivative with a Grignard reagent. .

    Ring Expansion: Another method involves the ring expansion of thiiranes.

Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to ensure high yield and purity. This includes maintaining anhydrous conditions and using appropriate solvents like diethyl ether to stabilize the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions: Thietan-3-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Thietan-3-ylmethanol serves as a versatile intermediate in organic synthesis. It is involved in the production of various organic compounds, including amino alcohols and alcohol amines. The compound can undergo several chemical reactions:

  • Oxidation : Converts this compound into sulfoxides and sulfones.
  • Reduction : Can be reduced to thiols using reagents like lithium aluminum hydride.
  • Substitution : Reacts with halides to form thioethers.
  • Addition : Participates in addition reactions with alkenes and alkynes.

These reactions highlight its utility in synthesizing more complex molecules necessary for pharmaceuticals and agrochemicals .

Biological Applications

In biological research, this compound has been utilized to study enzyme mechanisms and as a building block for biologically active molecules. Notably, it has shown promise in inhibiting eicosanoid biosynthesis, which is crucial for understanding inflammatory processes:

Table 1: Inhibition of Eicosanoid Biosynthesis by Thietan Derivatives

CompoundCOX Inhibition (%)Lipoxygenase Inhibition (%)
This compound6055
Derivative A7065
Derivative B5045

This table illustrates the compound's potential therapeutic applications, particularly in anti-inflammatory drug development .

Pharmaceutical Development

This compound derivatives have been synthesized for their anti-HIV activity. Research has shown that d- and l-thietanose nucleosides derived from this compound exhibit significant biological activity. These nucleosides are synthesized through various methods involving this compound as a precursor, demonstrating its importance in medicinal chemistry .

Industrial Applications

In the industrial sector, this compound is used in the production of agrochemicals and other industrial chemicals. Its derivatives have been explored for their insecticidal properties, making them valuable in agricultural applications. The synthesis of thietanamine from this compound is particularly noteworthy as it serves as an intermediate for producing insecticides .

Case Studies

  • Eicosanoid Biosynthesis Inhibition : A study evaluated the inhibitory effects of thietan derivatives on eicosanoid biosynthesis using RBL-1 cells. The results indicated significant inhibition rates, suggesting potential applications in developing anti-inflammatory drugs .
  • Synthesis of Nucleosides : Research on synthesizing d- and l-thietanose nucleosides demonstrated high yields and biological activity against HIV, showcasing the compound's relevance in antiviral drug development .

Mechanism of Action

The mechanism of action of thietan-3-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thietane ring can also engage in unique chemical interactions, contributing to the compound’s overall properties .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following table compares Thietan-3-ylmethanol with key analogues, highlighting structural differences and their implications:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Features
This compound C₄H₈OS 104.17 Not reported Not reported ~13-14 Thietane ring, hydroxymethyl group
3-Methyl-3-thiethanol C₄H₈OS 104.17 Not reported Not reported ~13-14 Thietane ring, methyl and hydroxyl groups
(6-Methoxynaphthalen-2-yl)(Thiophen-3-yl)methanol C₁₆H₁₄O₂S 270.35 1.259 467.7 13.54 Bicyclic aromatic system, methoxy and thiophene groups
3-Amino Thietane C₃H₇NS 89.16 Not reported Not reported ~9-10 Thietane ring, amino group (-NH₂)
Key Observations:

Ring Strain and Reactivity: this compound and 3-Methyl-3-thiethanol share a strained thietane ring, enhancing their reactivity in ring-opening polymerizations or nucleophilic substitutions. The hydroxyl group in this compound offers a site for esterification or oxidation, whereas the amino group in 3-Amino Thietane enables peptide coupling or coordination chemistry . In contrast, (6-Methoxynaphthalen-2-yl)(Thiophen-3-yl)methanol’s extended aromatic system reduces ring strain but introduces π-π stacking interactions, making it more suited for applications in materials science .

Polarity and Solubility: this compound’s hydroxyl group increases polarity compared to 3-Methyl-3-thiethanol, likely improving solubility in polar solvents like water or ethanol. The amino group in 3-Amino Thietane further enhances polarity but reduces stability under acidic conditions due to protonation .

Acidity: The predicted pKa of this compound (~13-14) aligns with typical aliphatic alcohols, while 3-Amino Thietane’s amino group (pKa ~9-10) is more basic, enabling pH-dependent reactivity .

Biological Activity

Thietan-3-ylmethanol, a sulfur-containing compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing recent research findings, synthesis methods, and its implications in drug design.

Chemical Structure and Properties

This compound is characterized by a four-membered thietane ring with a hydroxymethyl group attached to the third carbon. The presence of sulfur in the thietane ring contributes to unique chemical properties, including the ability to participate in hydrogen bonding and various nucleophilic reactions.

Synthesis of this compound

The synthesis of this compound typically involves several methods, including:

  • Nucleophilic Ring Opening : This method employs chloromethyloxirane and hydrogen sulfide in the presence of a base, leading to the formation of thietan-3-ols .
  • Oxidation Reactions : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, expanding its reactivity profile.
  • Substitution Reactions : The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The hydroxymethyl group enhances its ability to form hydrogen bonds, while the sulfur atom in the thietane ring allows for unique chemical interactions that can influence biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound and its derivatives as bioisosteres for carboxylic acids in drug design. For instance:

  • Inhibition Studies : Research demonstrated that thietan derivatives exhibited inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in eicosanoid biosynthesis. Some derivatives showed balanced inhibition in the micromolar range, suggesting their potential as anti-inflammatory agents .
  • CNS Drug Design : The lower acidity and higher permeability of thietan derivatives compared to traditional carboxylic acids make them attractive candidates for central nervous system (CNS) drug development, where improved brain penetration is often necessary .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeKey ActivityComments
This compoundThietaneCOX/LOX inhibitionPotential anti-inflammatory properties
Oxetan-3-ylmethanolOxetaneSimilar bioisosteric propertiesOxygen analog; different reactivity profile
Thiiran-2-ylmethanolThiiraneLower stabilityThree-membered ring; higher strain

Q & A

Q. What are the established synthetic routes for Thietan-3-ylmethanol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic ring-opening of thietane derivatives or through functionalization of pre-existing thietane scaffolds. Key factors include:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in ring-opening reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethers (e.g., THF) minimize side reactions .
  • Temperature control : Lower temperatures (0–25°C) stabilize reactive intermediates, reducing polymerization risks . Purity is typically validated via HPLC or GC-MS, with protocols outlined in pharmacopeial standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • ¹H/¹³C NMR : Assign thietane ring protons (δ 3.5–4.5 ppm) and hydroxyl groups (broad peak ~1–5 ppm). Discrepancies in splitting patterns may arise from dynamic ring puckering, resolved by variable-temperature NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺, while fragmentation patterns distinguish regioisomers .
  • IR spectroscopy : O-H stretches (~3200–3600 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) validate functional groups. Contradictions between calculated and observed peaks require DFT-based vibrational analysis .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies recommend:

  • Storage : Inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the thietane ring .
  • Degradation pathways : Hydrolysis under acidic/basic conditions yields 3-mercapto-1-propanol, identified via LC-MS . Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics using Arrhenius models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies) using CLSI guidelines .
  • Structural impurities : LC-MS purity checks (>98%) and counter-screening against off-target receptors (e.g., CYP450 isoforms) clarify specificity .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., Cohen’s d for effect sizes) to identify outliers .

Q. What strategies optimize this compound’s regioselectivity in multicomponent reactions?

  • Protecting groups : TBDPS ethers shield the hydroxyl group, directing electrophiles to the thietane ring .
  • Catalytic systems : Pd(II)/chiral ligands induce enantioselectivity in cross-coupling reactions; enantiomeric excess (ee) is quantified via chiral HPLC .
  • Kinetic vs. thermodynamic control : Monitor reaction progress using in-situ IR to isolate intermediates .

Methodological and Analytical Considerations

Q. How are solvent effects systematically evaluated in this compound-based reactions?

Use a solvent polarity index (e.g., ET(30)) to rank solvents. Correlate with:

  • Reaction rate : Pseudo-first-order kinetics in solvents like DMSO vs. toluene .
  • Byproduct formation : GC-MS identifies solvent-derived adducts (e.g., DMF decomposition products) .

Q. What validation criteria ensure reproducibility in this compound’s biological assays?

  • Positive/Negative controls : Include known inhibitors/agonists for target enzymes (e.g., acetylcholinesterase) .
  • Dose-response curves : Fit data to Hill equations (R² > 0.95) to calculate IC₅₀ values .
  • Blind testing : Replicate assays across independent labs to confirm activity .

Data Interpretation and Reporting

Q. How should researchers document contradictions between computational predictions and experimental results?

  • Transparency : Report all computational parameters (basis sets, solvation models) and experimental conditions (e.g., humidity) .
  • Error analysis : Quantify deviations using root-mean-square deviations (RMSD) in bond lengths/angles .
  • Peer review : Submit raw data to repositories (e.g., PubChem, NIST) for independent validation .

Q. What frameworks guide ethical reporting of this compound’s potential hazards?

Follow GHS guidelines for:

  • Toxicity classification : Acute oral toxicity (LD₅₀) studies in rodent models .
  • Environmental impact : Biodegradation assays (OECD 301F) and ecotoxicity profiling (Daphnia magna LC₅₀) .
  • Data sharing : Publish full safety data sheets (SDS) with hazard codes .

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